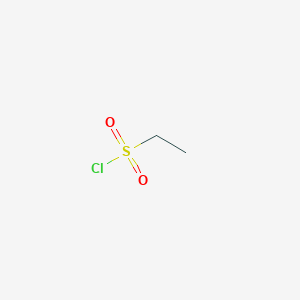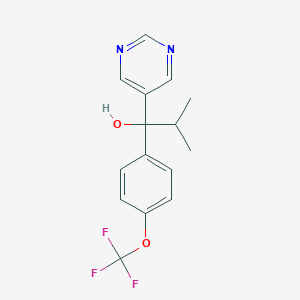
Flurprimidol
概要
説明
Flurprimidol is a synthetic inhibitor of Gibberrelic Acid biosynthesis . It is used in tissue culture to control internode elongation, especially in liquid cultures . It is also used as a growth retardant in horticultural crops in Europe .
Molecular Structure Analysis
Flurprimidol has a molecular formula of C15H15F3N2O2 and an average mass of 312.287 Da .
Chemical Reactions Analysis
Flurprimidol is applied as a granular formulation. Its dissipation and movement through various mediums such as organic media and sand have been studied . The dissipation isotherms were determined by applying nonlinear regression .
Physical And Chemical Properties Analysis
Flurprimidol is a trifluoromethyl ether compound that has reduced oxidative metabolism, which reduces dissipation, but also increases its lipophilicity .
科学的研究の応用
Growth Regulation in Ornamental Species
Flurprimidol is used as a plant growth regulator on ornamental plants to reduce internode elongation and trimming frequency . It has been applied to well-established plants like Viburnum odoratissimum and V. suspensum to investigate its efficacy by measuring plant regrowth, biomass, and visual appearance . The application of Flurprimidol significantly reduced shoot regrowth in these plants compared with untreated controls .
Influence of Trimming Time
The timing of the trimming event can be related to the efficacy of the Flurprimidol treatment . Different trimming times were tested, but no significant differences were observed in trimming times for Flurprimidol-treated V. odoratissimum or V. suspensum .
Application Methods
Flurprimidol can be applied in different methods, such as granular and drench . An experiment was conducted to determine if the application method would influence the performance of Flurprimidol on two landscaping species, Elaeagnus pungens and Loropetalum chinense . Both methods reduced shoot growth and biomass, but there were no significant differences between the two methods .
Species Tolerance
The efficacy of Flurprimidol can be influenced by species tolerance . For instance, the insufficient growth regulation observed in both Viburnum species is likely the result of species tolerance .
Growth Inhibition in Various Species
Flurprimidol was injected into several species like bean (Phaseolus vulgaris L. ‘Black Valentine’) and California privet (Ligustrium ovalifolium Hassk.) to evaluate effects on growth . The height growth was inhibited by 85% in bean and 90% in California privet by the lowest Flurprimidol doses .
Gibberellin Synthesis Inhibition
Flurprimidol effectively inhibits shoot growth, apparently by inhibiting gibberellin synthesis . This is despite the fact that it is not highly mobile .
Use in Floriculture
Flurprimidol and paclobutrazol substrate drench applications are frequently used by growers in floriculture because they are active when applied to the substrate and have been reported to control growth of many floriculture crops .
Future Research Directions
Future research should focus on the efficacy of Flurprimidol and the interaction trimming timing provided that species with a history of known Flurprimidol performance are chosen . There is also evidence that suggests Flurprimidol drenches could potentially increase overall plant regulation in larger plant species .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-1-pyrimidin-5-yl-1-[4-(trifluoromethoxy)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-10(2)14(21,12-7-19-9-20-8-12)11-3-5-13(6-4-11)22-15(16,17)18/h3-10,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVZCONIUDBCDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC(F)(F)F)(C2=CN=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024108 | |
| Record name | Flurprimidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flurprimidol | |
CAS RN |
56425-91-3 | |
| Record name | Flurprimidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56425-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurprimidol [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056425913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurprimidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLURPRIMIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39B8QWM1Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



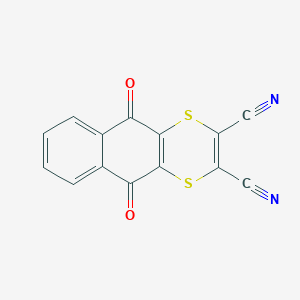
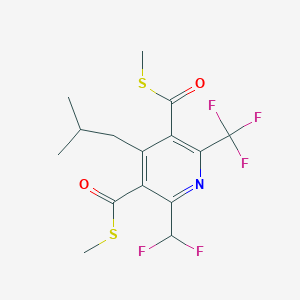
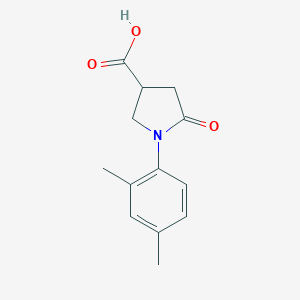
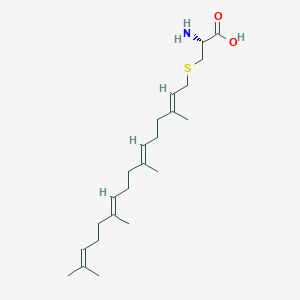
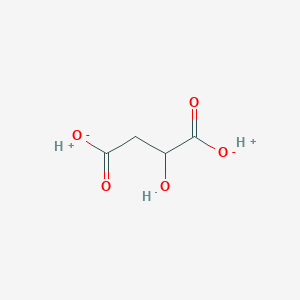
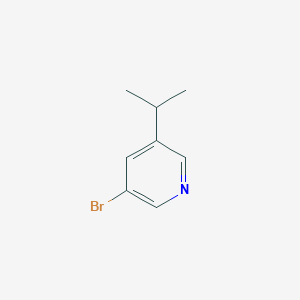

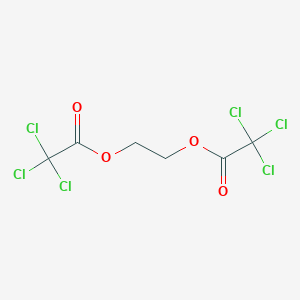
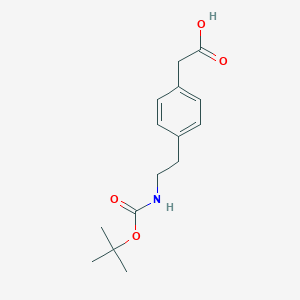
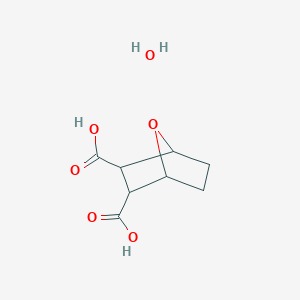
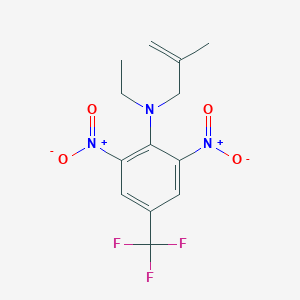
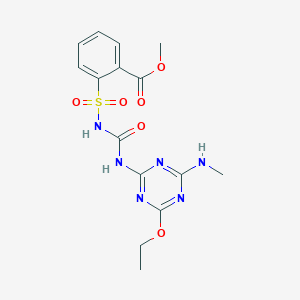
![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)
